5-(Aminomethyl)pyridin-3-ol hydrochloride
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Overview
Description
5-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridin-3-ol hydrochloride typically involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the hydroxyl group of the pyridine ring reacts with formaldehyde and ammonia to form the aminomethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale Mannich reactions under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, known for its basicity and aromaticity.
3-Hydroxypyridine: A precursor in the synthesis of 5-(Aminomethyl)pyridin-3-ol hydrochloride.
Pyridinium Salts: Structurally similar compounds with diverse applications in chemistry and biology
Uniqueness
This compound is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
5-(aminomethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-2-5-1-6(9)4-8-3-5;/h1,3-4,9H,2,7H2;1H |
InChI Key |
CQDLZAWSHVZTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)CN.Cl |
Origin of Product |
United States |
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